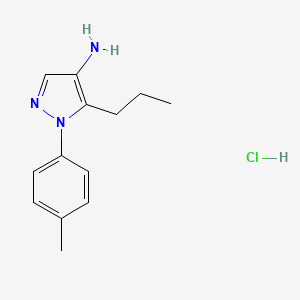

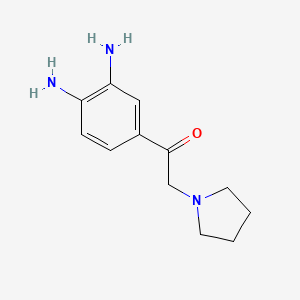

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Overview

Description

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as MPPPA and is synthesized through various methods. In

Scientific Research Applications

Synthesis and Chemical Reactions

- Pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, studies have shown the synthesis of pyrazole derivatives via reactions with cyclic oxalyl compounds and hydrazines or hydrazones (Şener et al., 2002). Another study illustrated the preparation of vanadium Schiff base complexes of pyrazolone-based ligands, highlighting their potential in the synthesis of complex organic compounds (Jadeja & Shah, 2007).

Material Science and Engineering

- Pyrazole derivatives have been used in material science, such as in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications have improved the thermal stability and introduced antibacterial and antifungal properties, indicating their potential in medical applications (Aly & El-Mohdy, 2015).

Inhibitory Effects and Corrosion Studies

- Studies have also investigated the inhibitory effect of pyrazole compounds on corrosion. For example, the inhibitory action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been examined, showing that these compounds can act as efficient corrosion inhibitors (Chetouani et al., 2005).

Dye and Pigment Industry

- In the dye and pigment industry, pyrazole derivatives have been used to develop new dyes. A study focused on the synthesis of carboxylic pyrazolone-based heterocyclic dyes, revealing insights into the effects of substituents on the dye's properties (Tao et al., 2019).

Pharmaceutical and Biomedical Applications

- The antimicrobial and antitumor potential of pyrazole derivatives has been explored in several studies. For instance, research on the synthesis of pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their relevance in the development of new drugs (Titi et al., 2020).

Mechanism of Action

Target of Action

The compound “1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania strains and Plasmodium strains .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction and the resulting changes lead to the compound’s antileishmanial and antimalarial effects .

Biochemical Pathways

It’s known that antileishmanial and antimalarial drugs generally interfere with the metabolic processes of the parasites, disrupting their life cycle and preventing them from multiplying . The downstream effects of this disruption can include the death of the parasites and the alleviation of the diseases they cause .

Pharmacokinetics

Like other pyrazole derivatives, it’s likely to have good bioavailability . The compound’s solubility in water and other polar solvents would facilitate its absorption and distribution in the body . Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to the death of the parasites and the alleviation of the diseases they cause . The compound has been shown to have superior antipromastigote activity, making it more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

properties

IUPAC Name |

1-(4-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-4-13-12(14)9-15-16(13)11-7-5-10(2)6-8-11;/h5-9H,3-4,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXEENULKWNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)

![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)

![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)

![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)